molecular formula C13H6Cl3F3N2O B2619755 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone oxime CAS No. 339106-22-8

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone oxime

Cat. No.: B2619755
CAS No.: 339106-22-8
M. Wt: 369.55
InChI Key: VZCLLMDAMDVQMG-SRZZPIQSSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methanone oxime moiety attached to a dichlorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. One common method involves the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine using appropriate fluorinating agents under controlled conditions . The resulting intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the methanone derivative. Finally, the oxime is formed by reacting the methanone derivative with hydroxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

Major products formed from these reactions include oxime N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and dichlorophenyl derivatives, such as:

Uniqueness

What sets 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dichlorophenyl groups enhances its stability and potential for diverse applications .

Properties

IUPAC Name

(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3N2O/c14-7-1-2-8(9(15)4-7)11(21-22)12-10(16)3-6(5-20-12)13(17,18)19/h1-5,22H/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLLMDAMDVQMG-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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